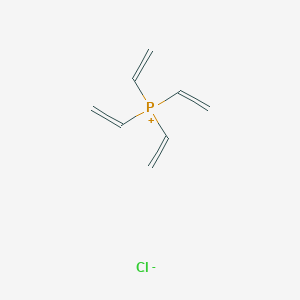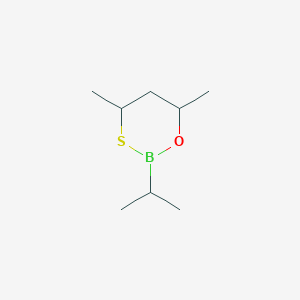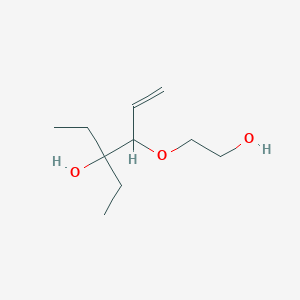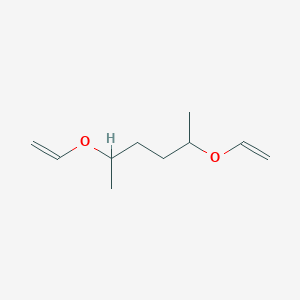
Hexane, 2,5-bis(ethenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 2,5-bis(ethenyloxy)- is an organic compound with the molecular formula C10H18O2 It is a derivative of hexane, where two hydrogen atoms are replaced by ethenyloxy groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 2,5-bis(ethenyloxy)- can be synthesized through several methods. One common approach involves the reaction of hexane-2,5-dione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of hexane, 2,5-bis(ethenyloxy)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments to minimize side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 2,5-bis(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl-substituted hexane derivatives.
Substitution: Various substituted hexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexane, 2,5-bis(ethenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of hexane, 2,5-bis(ethenyloxy)- involves its interaction with various molecular targets and pathways. The ethenyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the specific application.
Comparación Con Compuestos Similares
Hexane, 2,5-bis(ethenyloxy)- can be compared with other similar compounds, such as:
Hexane-2,5-dione: A precursor in the synthesis of hexane, 2,5-bis(ethenyloxy)-.
Hexane-2,5-diol: Another derivative of hexane with hydroxyl groups instead of ethenyloxy groups.
Hexane-2,5-dimethoxy: A compound with methoxy groups at the 2 and 5 positions.
Uniqueness
Hexane, 2,5-bis(ethenyloxy)- is unique due to the presence of ethenyloxy groups, which impart distinct chemical properties and reactivity compared to other hexane derivatives. These properties make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
143458-12-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,5-bis(ethenoxy)hexane |
InChI |
InChI=1S/C10H18O2/c1-5-11-9(3)7-8-10(4)12-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Clave InChI |
HJOLVMZMJIYGJP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)OC=C)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


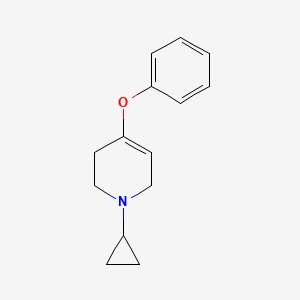
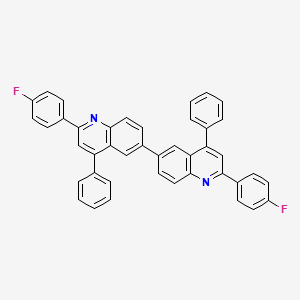
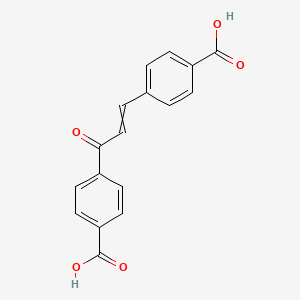
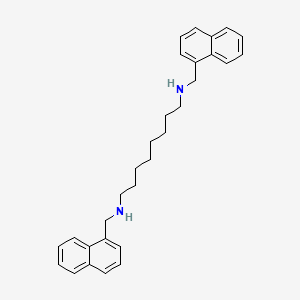
methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
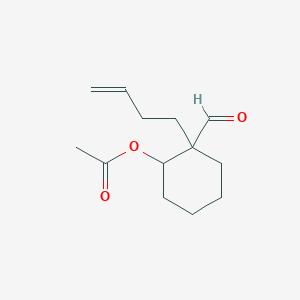
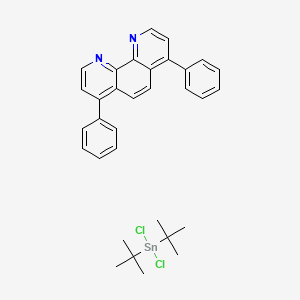
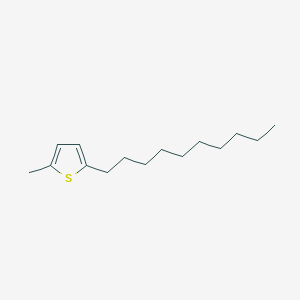
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
